(2-morpholin-4-ylpyridin-3-yl)methanamine;hydrochloride
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Overview
Description
(2-morpholin-4-ylpyridin-3-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C10H15N3O·HCl. It is a derivative of pyridine and morpholine, and it is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-morpholin-4-ylpyridin-3-yl)methanamine typically involves the reaction of morpholine with 4-[3-(azidomethyl)-2-pyridinyl] compounds . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2-morpholin-4-ylpyridin-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds.
Scientific Research Applications
(2-morpholin-4-ylpyridin-3-yl)methanamine;hydrochloride is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (2-morpholin-4-ylpyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (2-morpholin-4-yl)pyridin-3-amine hydrochloride
- 1-(4-Methyl-2-morpholinyl)methanamine hydrochloride
- 1-[2-(morpholin-4-yl)ethyl]pyrrolidin-3-ylmethanamine
Uniqueness
Compared to similar compounds, (2-morpholin-4-ylpyridin-3-yl)methanamine;hydrochloride exhibits unique properties such as higher stability and specific binding affinities, making it particularly useful in certain research applications. Its unique structure allows for versatile chemical modifications, enhancing its utility in various fields of study .
Properties
Molecular Formula |
C10H16ClN3O |
---|---|
Molecular Weight |
229.71 g/mol |
IUPAC Name |
(2-morpholin-4-ylpyridin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H15N3O.ClH/c11-8-9-2-1-3-12-10(9)13-4-6-14-7-5-13;/h1-3H,4-8,11H2;1H |
InChI Key |
ZDXMNQHHLOBSRO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)CN.Cl |
Origin of Product |
United States |
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